ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Overview
Description
The compound of interest, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives. These studies can offer valuable information for understanding the characteristics of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate by analogy.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several papers. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the gradual evaporation of acetone under ambient conditions . Another study describes the synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, which served as an intermediate in the preparation of potential glycine site antagonists . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of indole derivatives has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the crystal structure and Hirshfeld surface analysis of a complex indole derivative were determined, revealing intermolecular hydrogen bond interactions and stabilization by C–H···π interactions . Similarly, the molecular structure and vibrational spectral studies of related compounds have been performed, which could provide a basis for understanding the structural aspects of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate .
Chemical Reactions Analysis
The reactivity and chemical behavior of indole derivatives are crucial for their potential applications. Studies have investigated the reactivity descriptors such as Fukui functions and electrophilicity indices to determine the reactive sites within molecules . These analyses can be informative when considering the chemical reactions that ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are often determined by their molecular structure and substituents. For instance, the vibrational analysis of some derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The thermodynamic parameters of these compounds show that their formation is exothermic and spontaneous at room temperature . These findings could be extrapolated to predict the properties of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives have been found in many important synthetic drug molecules . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary widely depending on the specific research context. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- The outcomes of these studies also vary, but many indole derivatives have shown promising results as biologically active compounds .
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Chemical Synthesis
- Ethyl indole-2-carboxylate, a related compound, has been used as a reactant for the preparation of various compounds, including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
- The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- The outcomes of these syntheses are the production of the aforementioned compounds, which can then be used in further research or applications .
properties
IUPAC Name |
ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJYMMSHBAEVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390933 | |
Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
CAS RN |
100123-25-9 | |
Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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